6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolyl-ethyl substituent, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl, methoxyphenyl, and pyrazolyl-ethyl groups through substitution reactions.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce specific substituents.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(3-methylpyrazol-1-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-14-8-10-28(26-14)11-9-24-22(29)18-13-19(15-6-7-15)25-23-20(18)21(27-31-23)16-4-3-5-17(12-16)30-2/h3-5,8,10,12-13,15H,6-7,9,11H2,1-2H3,(H,24,29) |
InChI Key |
VEAPHVOAHCVOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origin of Product |
United States |
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